Product packaging for (S)-3-(3-Bromobenzyl)piperazin-2-one(Cat. No.:)

(S)-3-(3-Bromobenzyl)piperazin-2-one

Cat. No.: B13680973
M. Wt: 269.14 g/mol
InChI Key: SFSOHXIVHCCZGG-UHFFFAOYSA-N
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Description

(S)-3-(3-Bromobenzyl)piperazin-2-one (CAS 1240586-53-1) is a chiral piperazinone derivative of interest in pharmaceutical and medicinal chemistry research. This compound features a piperazin-2-one scaffold substituted with a 3-bromobenzyl group at the 3-position. The piperazinone ring is a privileged structure in drug design, frequently found in biologically active molecules and known to contribute to key interactions with various enzymatic targets . The specific (S)-enantiomer provided offers a defined spatial orientation for selective binding in chiral environments. The bromobenzyl moiety serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable building block for the development of more complex molecular libraries. Piperazine and piperazinone derivatives are prevalent in research focused on protein kinase inhibition . For instance, similar structural motifs have been incorporated into molecules designed as type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target of significant interest in oncology for regulating cell cycle progression . Furthermore, the piperazine pharmacophore is found in ligands for central nervous system targets, including serotonin and dopamine receptors, highlighting its utility in neuroscientific research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O B13680973 (S)-3-(3-Bromobenzyl)piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)

InChI Key

SFSOHXIVHCCZGG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 3 Bromobenzyl Piperazin 2 One and Chiral Analogs

Enantioselective Approaches to the Piperazin-2-one (B30754) Ring System

The creation of the stereogenic center at the C3 position of the piperazin-2-one core is a key challenge. Both organocatalytic and metal-catalyzed methodologies have been developed to address this, offering versatile and highly selective routes to these valuable heterocyclic structures.

Organocatalytic Synthesis Routes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. These methods often rely on small, chiral organic molecules to induce enantioselectivity.

A highly effective one-pot strategy for synthesizing C3-substituted piperazin-2-ones involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgresearchgate.netacs.org This approach begins with commercially available aldehydes, which can be selected to install the desired C3-substituent, such as the 3-bromobenzyl group. acs.org

The process is initiated by the reaction between an aldehyde (e.g., 3-bromobenzaldehyde) and an activated acetonitrile, like (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea (B33335) organocatalyst. acs.orgacs.org This forms an electron-poor alkene in situ. The same catalyst then directs the subsequent enantioselective epoxidation of this alkene using an oxidant such as cumyl hydroperoxide (CHP). acs.orgacs.org The final step involves the addition of a 1,2-diamine, for instance, N,N′-dibenzylethylenediamine, which triggers a domino ring-opening of the epoxide followed by cyclization to yield the desired piperazin-2-one. acs.orgacs.org This telescoped process is highly efficient, providing access to a range of 3-aryl piperazin-2-ones in good yields and with high enantioselectivity. acs.orgresearchgate.net

Table 1: One-Pot Synthesis of 3-Aryl Piperazin-2-ones via Asymmetric Epoxidation/DROC Sequence acs.orgacs.org
Aldehyde Precursor (Aryl Group)Yield (%)Enantiomeric Excess (ee, %)
4-Chlorophenyl8596
4-Bromophenyl8895
3-Bromophenyl9095
4-Cyanophenyl8194

Reaction conditions typically involve a quinine-derived urea catalyst (eQNU), (phenylsulfonyl)acetonitrile, the specified aldehyde, cumyl hydroperoxide, and N,N′-dibenzylethylenediamine in toluene. acs.org

Chiral thiourea (B124793) derivatives are highly effective hydrogen-bond-donating organocatalysts capable of activating a variety of substrates. nih.gov Their ability to form non-covalent interactions with electrophiles and nucleophiles simultaneously makes them potent promoters of asymmetric reactions. nih.govchemrxiv.org

In the context of piperazin-2-one synthesis, bifunctional thiourea catalysts derived from cinchona alkaloids are particularly effective. acs.org These catalysts possess both a thiourea moiety for hydrogen-bond activation and a tertiary amine base. This dual functionality is leveraged in reactions like the asymmetric epoxidation/ring-opening sequence described previously, where the thiourea group activates the electrophilic components, facilitating highly stereocontrolled transformations. acs.org The development of these catalysts has been instrumental in creating enantioselective routes to important heterocyclic building blocks. chemrxiv.org

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a complementary set of powerful tools for the enantioselective synthesis of piperazin-2-ones. These methods often feature high catalytic turnover numbers and functional group tolerance.

A robust method for generating chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.orgrsc.org This strategy provides direct access to the saturated heterocyclic core with excellent control of stereochemistry. dicp.ac.cn The substrates, 5,6-disubstituted pyrazin-2-ols, are subjected to hydrogenation at high pressure in the presence of a chiral palladium catalyst system. dicp.ac.cn

This transformation is believed to proceed through a dynamic kinetic resolution process, where the hydrogenation of tautomeric imine intermediates delivers the chiral piperazin-2-one products. dicp.ac.cnrsc.org The reaction demonstrates broad scope, with various substituents on the pyrazin-2-ol ring being well-tolerated, consistently affording the desired products in high yields and with high enantioselectivity. dicp.ac.cn The utility of this method has been demonstrated on a gram scale without loss of yield or enantioselectivity. rsc.org

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols dicp.ac.cn
Substituents on Pyrazin-2-olYield (%)Enantiomeric Excess (ee, %)
5-Ph, 6-Me9590
5-(4-MeO-Ph), 6-Me9488
5-(4-F-Ph), 6-Me9689
5-(2-Naphthyl), 6-Me9388

Optimized conditions involve a Pd(TFA)₂ catalyst with a chiral phosphine (B1218219) ligand, TsOH·H₂O, under 1000 psi of H₂ at 80 °C. dicp.ac.cn

Another significant palladium-catalyzed approach is the asymmetric allylic alkylation of piperazin-2-one enolates. nih.gov This method allows for the enantioselective formation of α-secondary and α-tertiary stereocenters, providing access to a different class of chiral piperazin-2-one derivatives. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient means of constructing complex molecular architectures. thieme-connect.com Metal-promoted cascade cyclizations are particularly valuable for synthesizing heterocyclic rings like piperazin-2-one.

One such strategy utilizes a palladium-catalyzed cascade process involving a chloro allenylamide, a primary amine, and an aryl iodide. thieme-connect.comresearchgate.net This one-pot transformation allows for the formation of three new bonds and introduces two points of diversity into the final piperazinone product. thieme-connect.com The reaction proceeds efficiently for a variety of aryl iodides, including those with both electron-donating and electron-accepting groups. thieme-connect.com

Another innovative palladium-catalyzed method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles like substituted ethylenediamines. acs.org This modular approach couples the propargyl unit with the diamine component under mild conditions, affording highly substituted piperazines and related heterocycles with excellent yield and stereochemical control. acs.org Additionally, iridium and rhodium complexes have been employed to catalyze cascade reactions between alkyl diamines and α-ketoesters, leading to chiral piperazinone products through an efficient reductive amination and amidation sequence. researchgate.net

Chiral Auxiliary-Mediated Synthetic Methods

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity in the synthesis of piperazin-2-ones. This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

One prominent example involves the cyclocondensation reactions of amino alcohol derivatives, such as (R)-phenylglycinol, with δ-oxo acid derivatives. nih.gov This method generates chiral non-racemic oxazolo[3,2-a]piperidone lactams, which serve as precursors to the final piperidine (B6355638) or piperazinone structures after the removal of the chiral auxiliary. nih.gov Although not specific to (S)-3-(3-Bromobenzyl)piperazin-2-one, this methodology establishes a clear pathway where a chiral auxiliary guides the formation of the heterocyclic ring system with high stereocontrol. The auxiliary effectively shields one face of the molecule, forcing the incoming substituents to add from the less sterically hindered direction, thus ensuring a high degree of diastereoselectivity.

Dynamic Kinetic Resolution Methodologies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org This process is particularly advantageous as it overcomes the 50% maximum yield limitation of traditional kinetic resolution. DKR combines rapid, continuous racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. wikipedia.org

In the context of piperazin-2-one synthesis, DKR has been successfully applied through the asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This process involves a dynamic kinetic resolution where two imine tautomers of the substrate, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one, undergo asymmetric hydrogenation. A chiral palladium catalyst selectively hydrogenates one enantiomer of the rapidly equilibrating substrate, leading to the formation of chiral piperazin-2-ones with excellent enantioselectivities and diastereoselectivities. dicp.ac.cn For instance, the hydrogenation of various substituted pyrazin-2-ols using a palladium catalyst with a chiral ligand can yield products with up to 90% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr). dicp.ac.cn

Another approach involves the kinetic resolution of racemic piperazines using a chiral ligand like (+)-sparteine in combination with n-BuLi. nih.gov This method allows for the separation of enantiomers by selectively deprotonating and functionalizing one enantiomer, leaving the other unreacted and enantiomerically enriched. nih.gov While applied to piperazines, the principle is adaptable to piperazin-2-one precursors.

MethodCatalyst/AuxiliaryKey FeaturesAchieved Selectivity (Examples)
Chiral Auxiliary-Mediated Cyclocondensation (R)-phenylglycinolStereoselective formation of piperidone lactams. nih.govHigh diastereoselectivity.
Asymmetric Hydrogenation (DKR) Palladium complex with chiral ligandInvolves DKR of pyrazin-2-ol tautomers. dicp.ac.cnUp to 90% ee, >20:1 dr. dicp.ac.cn
Kinetic Resolution by Lithiation n-BuLi/(+)-sparteineAsymmetric deprotonation of racemic piperazines. nih.govEnantiomeric ratios up to 99:1. nih.gov

Synthesis Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids and sugars. Utilizing these molecules as starting materials is a highly efficient strategy for asymmetric synthesis, as the inherent chirality is transferred to the target molecule.

Amino Acid-Derived Synthetic Pathways

Amino acids are ideal precursors for the synthesis of chiral piperazin-2-ones due to their inherent stereochemistry and functional groups. dicp.ac.cnnih.gov A common strategy involves using an amino acid to construct a key chiral 1,2-diamine intermediate, which then undergoes cyclization to form the piperazinone ring. nih.gov

For example, a five-step synthetic route starting from an optically pure amino acid can efficiently produce 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. nih.gov This pathway involves converting the amino acid to a β-keto ester, followed by reductive amination and nosylation to form the crucial 1,2-diamine intermediate. Subsequent annulation yields the desired enantiopure piperazine (B1678402) derivative. nih.gov This approach allows for the synthesis of various substituted piperazines by simply changing the starting amino acid. organic-chemistry.org Applying this to the synthesis of this compound would likely involve starting with (S)-3-(3-bromophenyl)alanine or a related derivative.

Multi-Component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and operational simplicity. tandfonline.com These strategies combine several reaction steps into a single procedure, avoiding the need for isolating and purifying intermediates, which saves time, resources, and reduces waste. acs.org

Another powerful strategy is the Ugi four-component reaction (4CC), which can be adapted for piperazine synthesis. researchgate.net The split-Ugi methodology, in particular, is suitable for bis-secondary diamines like piperazine, allowing for the rapid generation of diverse and complex scaffolds from simple starting materials. nih.gov Furthermore, cascade metal-promoted transformations have been developed that utilize a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core, forming three new bonds in a single step. researchgate.netthieme-connect.com

One-Pot/MCR MethodKey ReactantsKey FeaturesYield/Selectivity (Examples)
Organocatalytic One-Pot Synthesis Aldehyde, (phenylsulfonyl)acetonitrile, CHP, 1,2-diamineThree-step sequence (Knoevenagel, Epoxidation, DROC). acs.orgnih.govHigh overall yields, up to 96% ee. acs.orgnih.gov
Cascade Metal-Promoted Synthesis Chloro allenylamide, primary amine, aryl iodideForms three bonds in one pot; introduces two points of diversity. thieme-connect.comGood yields reported for various derivatives. thieme-connect.com
Split-Ugi Multicomponent Reaction Acid, diamine, carbonyl, isocyanideEfficiently generates chemical diversity around the piperazine core. nih.govHigh yields reported for library synthesis. nih.gov

Regioselective and Stereoselective Functionalization in Synthesis

Achieving regioselective and stereoselective functionalization is critical for synthesizing complex substituted heterocycles. This often involves the direct functionalization of a pre-formed piperazinone ring or controlling the selectivity during the ring-forming step.

C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized substrates. mdpi.com While much of the research has focused on related systems like piperidines, the principles are transferable. For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions of the ring. d-nb.infonih.govnih.gov The site selectivity (e.g., C2 vs. C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group on the piperidine ring. d-nb.infonih.gov This catalyst-controlled approach allows for the selective activation of a specific C-H bond, overriding the inherent electronic preferences of the molecule.

For the synthesis of this compound, stereoselectivity is paramount. The methods described above, such as chiral auxiliary-mediated synthesis, dynamic kinetic resolution, and the use of chiral pool precursors, are all designed to control the stereochemistry at the C3 position. Regioselectivity is primarily addressed during the selection of starting materials, for example, by using 3-bromobenzaldehyde (B42254) in a multi-component reaction or starting with (S)-3-(3-bromophenyl)alanine in an amino acid-derived pathway to ensure the correct placement of the bromobenzyl group.

Chemical Transformations and Reactivity of the Piperazin 2 One Scaffold

Functional Group Interconversions on the Bromobenzyl Moiety

The 3-bromobenzyl group is a versatile handle for introducing molecular diversity, primarily through reactions at the bromine-substituted carbon.

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring. organic-chemistry.org The reaction is typically catalyzed by a Pd(0) complex in the presence of a base. libretexts.org

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is valuable for synthesizing stilbene (B7821643) derivatives and other vinylated arenes. nih.govrsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne. wikipedia.orglibretexts.orgyoutube.com These products can serve as versatile intermediates for further transformations. youtube.com

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the introduction of a wide range of nitrogen-containing substituents onto the benzyl (B1604629) group.

Below is a table of representative palladium-catalyzed cross-coupling reactions applicable to the 3-bromoaryl scaffold.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene derivative
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃, BINAP, NaOt-BuN-Aryl morpholine derivative

The reactivity of the aromatic ring towards substitution is influenced by the existing substituents. The bromine atom is a deactivating but ortho, para-directing group for electrophilic aromatic substitution (EAS). The benzylpiperazinone moiety acts as a weakly deactivating, ortho, para-directing group. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the bromine and ortho to the benzyl group.

Conversely, nucleophilic aromatic substitution (NAS) is generally difficult on this ring system unless activated by strong electron-withdrawing groups. byjus.comlibretexts.orgmasterorganicchemistry.com The presence of the bromo and alkyl substituents does not sufficiently activate the ring for NAS under standard conditions. masterorganicchemistry.com However, such reactions could be forced under high temperatures or via benzyne (B1209423) intermediates.

Modifications and Reactions at the Piperazin-2-one (B30754) Nitrogen Atoms (N1 and N4)

The piperazin-2-one ring contains two distinct nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The N4 amine is significantly more nucleophilic and basic than the N1 amide nitrogen, whose lone pair is delocalized by the adjacent carbonyl group. This difference in reactivity allows for selective functionalization.

N4-Alkylation and N4-Acylation: The secondary amine at the N4 position can be readily alkylated using alkyl halides or modified via reductive amination. nih.govnih.gov It can also be acylated with acyl chlorides or anhydrides to form amides, or reacted with isocyanates to form ureas. These reactions typically proceed selectively at N4 without affecting N1 under standard conditions.

N1-Functionalization: Modification of the N1 amide nitrogen is more challenging and generally requires prior functionalization of the N4 nitrogen with a protecting group (e.g., Boc, Cbz). Once N4 is protected, the N1 proton can be removed with a strong base, and the resulting anion can be reacted with electrophiles. Alternatively, harsh conditions may be required to achieve N1-alkylation or acylation directly.

Transformations Involving the Carbonyl Group (C2) of the Lactam Ring

The lactam carbonyl group at the C2 position is a key functional group that can undergo several transformations.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the (S)-3-(3-Bromobenzyl)piperazin-2-one into the corresponding (S)-2-(3-Bromobenzyl)piperazine . This reaction preserves the stereochemistry at the C3 center. nih.gov

Reaction with Organometallics: While less common for simple lactams, addition of organometallic reagents like Grignard or organolithium compounds to the carbonyl group can occur, potentially leading to ring-opened products or carbinolamine intermediates.

Phosphonylation: Piperazin-2-one has been shown to react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.gov This reaction involves the carbonyl group and the adjacent C3 carbon, transforming the lactam into a more complex phosphonate (B1237965) derivative. nih.gov

Ring-Opening and Rearrangement Reactions of the Piperazin-2-one Core

The six-membered piperazin-2-one ring can undergo cleavage or rearrangement under specific conditions.

Lactam Hydrolysis: The amide bond within the lactam ring can be hydrolyzed under strong acidic or basic conditions, leading to ring-opening. This would yield a substituted ethylenediamine (B42938) derivative, specifically N-(2-aminoethyl)-3-(3-bromophenyl)alanine.

Rearrangement Reactions: The piperazine (B1678402) scaffold can be synthesized via various molecular rearrangements, such as the Schmidt, Curtius, or Aza-Wittig rearrangements. bohrium.comeurekaselect.comtandfonline.comaminer.cn While these are typically used for ring formation, similar principles could be applied to induce rearrangements of the existing piperazin-2-one core into other heterocyclic systems under specific thermal or catalytic conditions. Acid-catalyzed cascade ring-opening reactions have been observed in related morpholin-2-one (B1368128) systems, suggesting that the piperazin-2-one core could also be susceptible to complex rearrangements. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Studies

Application of X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute and relative configuration. nih.govspringernature.com The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial arrangement of each atom can be determined.

For a chiral, enantiomerically pure compound like (S)-3-(3-Bromobenzyl)piperazin-2-one, X-ray crystallography can directly establish the S configuration at the C3 stereocenter. This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that breaks the inversion symmetry of the diffraction pattern. ed.ac.uk The presence of the bromine atom in the molecule is particularly advantageous for this purpose. Heavier atoms, such as bromine, produce a stronger anomalous scattering effect, making the determination of the absolute structure more reliable and precise. ed.ac.uk The Flack parameter, a value refined during the crystallographic analysis, serves as a key indicator; a value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration. ed.ac.uk

The analysis would not only confirm the absolute configuration at the chiral carbon but also precisely define the relative configuration of all atoms, including the conformation of the piperazine (B1678402) ring (typically a chair or twisted-boat form) and the orientation of the 3-bromobenzyl substituent in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₃BrN₂O
Formula Weight270.14 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123(4), 12.456(5), 15.789(6)
α, β, γ (°)90, 90, 90
Volume (ų)1993.4(1)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.558
Flack Parameter0.02(3)

High-Resolution Mass Spectrometry in Reaction Monitoring and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds, providing an extremely accurate measurement of the mass-to-charge ratio (m/z). mdpi.com This precision allows for the determination of the elemental composition of a molecule, serving as a primary method for confirming its chemical formula. For this compound, HRMS analysis in electrospray ionization (ESI) positive mode would detect the protonated molecule [M+H]⁺. The measured m/z value would be compared to the calculated theoretical mass to confirm the formula C₁₁H₁₃BrN₂O. The presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). nih.gov

Beyond initial confirmation, HRMS is valuable for monitoring the progress of the chemical synthesis. mdpi.com By analyzing small aliquots from the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, allowing for optimization of reaction conditions.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. researchgate.net This fragmentation pattern provides structural insights consistent with the proposed connectivity.

Table 2: Predicted HRMS Fragmentation Data for [C₁₁H₁₃BrN₂O+H]⁺

Fragment Ion FormulaCalculated m/zPredicted Origin
[C₁₁H₁₄BrN₂O]⁺ ([M+H]⁺)271.0338Protonated parent molecule (⁷⁹Br isotope)
[C₁₁H₁₄BrN₂O]⁺ ([M+H]⁺)273.0318Protonated parent molecule (⁸¹Br isotope)
[C₄H₇N₂O]⁺100.0604Loss of the 3-bromobenzyl group
[C₇H₆Br]⁺168.96473-Bromobenzyl cation (⁷⁹Br isotope)
[C₇H₆Br]⁺170.96273-Bromobenzyl cation (⁸¹Br isotope)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular skeleton and proton/carbon environments.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the bromobenzyl group, the diastereotopic protons of the benzyl (B1604629) CH₂ group, the methine proton at the C3 stereocenter, and the protons on the piperazine ring. mdpi.com The ¹³C NMR spectrum would similarly show characteristic resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a lower intensity), and the aliphatic carbons of the piperazine ring and benzyl group. mdpi.com

Crucially, NMR can provide detailed stereochemical and conformational information. nih.gov The piperazine ring can exist in various conformations, such as chair and boat forms, which may interconvert. rsc.org Temperature-dependent NMR studies can be used to analyze these dynamics by observing changes in the spectra as the rate of interconversion changes. nih.gov Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. For instance, correlations between the C3 proton and specific protons on the piperazine ring would help define the preferred conformation of the 3-bromobenzyl substituent (i.e., axial vs. equatorial).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-~170.1
C3~3.6 (m)~58.5
C5~3.1-3.3 (m)~45.2
C6~2.9-3.0 (m)~42.8
Benzyl CH₂~2.8 (dd), ~3.2 (dd)~38.9
Aromatic C-Br-~122.5
Aromatic CHs~7.1-7.4 (m)~126.0 - 132.0
Aromatic Quat. C-~140.3

Chiroptical Methods for Stereochemical Assignment (e.g., ECD/ORD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques used to investigate the stereochemistry of chiral molecules in solution. researchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net

The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretical spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. mdpi.com The process involves:

Performing a conformational search to identify the low-energy solution-phase conformers of the molecule.

Calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the S enantiomer) by averaging the spectra of all significant conformers.

Measuring the experimental ECD spectrum of the synthesized sample.

A good match between the experimental spectrum and the calculated spectrum for the S enantiomer provides strong evidence for the assignment of the (S)-absolute configuration. mdpi.comnih.gov The chromophores within the molecule, specifically the phenyl ring and the amide group (lactam), are responsible for the electronic transitions that give rise to the ECD signals, known as Cotton effects. nih.gov ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary information and can also be used in a similar comparative manner to assign the absolute configuration. mdpi.com

Computational and Theoretical Investigations of Piperazin 2 One Systems

Conformational Analysis and Energy Landscapes of the Piperazin-2-one (B30754) Ring

The biological activity and physical properties of cyclic molecules, including (S)-3-(3-Bromobenzyl)piperazin-2-one, are intrinsically linked to their three-dimensional structure. The piperazin-2-one ring, a six-membered heterocycle, is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the stable conformations of the molecule and to map the energy landscape that governs the transitions between them.

Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy of different conformations. By systematically rotating the rotatable bonds within the molecule, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For substituted piperazin-2-ones, the conformational preference is influenced by the nature and position of the substituents. In the case of this compound, the bulky 3-bromobenzyl group at the C3 position will play a significant role in determining the favored conformation of the piperazine (B1678402) ring. Generally, bulky substituents tend to occupy the equatorial position to minimize steric hindrance, which would lead to a more stable chair conformation. However, other non-covalent interactions, such as intramolecular hydrogen bonding, can also influence the conformational equilibrium. u-strasbg.fr

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. nih.gov By simulating the motion of atoms over time, MD can explore the accessible conformations and their relative populations at a given temperature, offering insights into the flexibility and dynamic behavior of the piperazin-2-one ring.

Table 1: Representative Conformational Energy Data for a Substituted Piperazin-2-one

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)Population (%)
Chair (Equatorial)55.20.0085.1
Chair (Axial)-54.82.5010.5
Twist-Boat30.15.804.4

Note: This table is illustrative and provides representative data for a generic substituted piperazin-2-one. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices.

For this compound, DFT calculations can elucidate the distribution of electron density within the molecule. The presence of electronegative atoms like oxygen, nitrogen, and bromine creates a non-uniform charge distribution, which can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about its reactivity.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov

Table 2: Calculated Electronic Properties of a Piperazin-2-one Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: This table presents typical data obtained from quantum chemical calculations for a piperazin-2-one derivative. Specific values for this compound would need to be calculated.

Molecular Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step.

For the synthesis of this compound and other piperazin-2-one derivatives, molecular modeling can be used to explore different synthetic routes and optimize reaction conditions. nih.gov For example, in a multi-step synthesis, computational methods can help to predict the regioselectivity and stereoselectivity of each step.

Transition state theory is a cornerstone of these investigations. The transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Locating the transition state structure and calculating its energy is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. Computational tools can be used to search for transition state geometries and verify them through frequency calculations. acs.org

By understanding the reaction mechanism at a molecular level, chemists can devise strategies to improve reaction yields, reduce byproducts, and develop more efficient and sustainable synthetic processes. rsc.org

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions can be invaluable for the characterization of newly synthesized compounds and for the interpretation of experimental spectra.

DFT calculations are widely used for the prediction of NMR chemical shifts (¹H and ¹³C). bohrium.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy. nih.gov These theoretical predictions can aid in the assignment of complex NMR spectra and can be used to confirm the structure of a synthesized molecule.

Similarly, the vibrational frequencies of a molecule can be calculated using quantum chemical methods. scispace.com These calculated frequencies correspond to the peaks in an IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational modes to specific functional groups and motions within the molecule. nih.gov

The prediction of spectroscopic properties is not only useful for structure elucidation but also for understanding the relationship between molecular structure and spectral features. nih.gov This knowledge can be applied in the design of molecules with specific spectroscopic properties.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Piperazin-2-one Analog

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C=O168.5169.2
C355.154.8
C545.345.9
C642.843.1

Note: This table is a representative example illustrating the correlation between experimental and computationally predicted NMR data. The data is not specific to this compound.

Role of Computational Studies in Guiding Rational Synthetic Design

Computational studies play a crucial and increasingly integrated role in the rational design of synthetic strategies for complex molecules like this compound. openmedicinalchemistryjournal.comnih.gov By providing a detailed understanding of molecular properties and reaction pathways, computational chemistry enables a more predictive and less empirical approach to synthesis. dokumen.pub

One of the key applications of computational studies in synthetic design is the in silico screening of potential starting materials and reagents. u-strasbg.fr By evaluating the reactivity and potential side reactions of different substrates, computational methods can help to identify the most promising candidates for a particular synthetic transformation. This can save significant time and resources in the laboratory.

Furthermore, computational modeling can be used to design novel catalysts or to optimize the performance of existing ones. By understanding the mechanism of a catalytic reaction at the molecular level, it is possible to design catalysts with improved activity, selectivity, and stability.

In the context of medicinal chemistry, computational studies are central to structure-based drug design. mdpi.com By modeling the interaction of a ligand, such as a piperazin-2-one derivative, with its biological target, it is possible to design molecules with enhanced binding affinity and selectivity. rsc.org This rational design approach can significantly accelerate the discovery and development of new therapeutic agents. researchgate.net

Utility of S 3 3 Bromobenzyl Piperazin 2 One As a Versatile Building Block in Chemical Synthesis

Precursor in Diversity-Oriented Synthesis (DOS) of Complex Molecules

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The piperazin-2-one (B30754) core of (S)-3-(3-Bromobenzyl)piperazin-2-one provides an excellent starting point for DOS due to its conformational rigidity and the presence of multiple functionalization points.

The synthesis of the (S)-3-Benzylpiperazin-2-one skeleton itself can be achieved through established methods, providing a reliable source of the core structure. researchgate.net The true power of this compound in DOS lies in the orthogonal reactivity of its functional groups. The secondary amine at the N4 position can be readily acylated, alkylated, or engaged in other coupling reactions to introduce a wide array of substituents. Simultaneously, the bromine atom on the benzyl (B1604629) ring serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity allows for the rapid and efficient generation of large libraries of compounds with diverse appendages at both the N4-position and the 3-position of the benzyl ring.

Table 1: Potential Reactions for Diversity-Oriented Synthesis

Reaction TypeReagents and ConditionsResulting Modification
N-AcylationAcid chlorides, anhydrides, baseIntroduction of amide functionalities
N-AlkylationAlkyl halides, reductive aminationIntroduction of various alkyl groups
Suzuki CouplingAryl/vinyl boronic acids, Pd catalyst, baseFormation of new C-C bonds at the benzyl ring
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseIntroduction of alkyne moieties
Buchwald-Hartwig AminationAmines, Pd catalyst, baseFormation of C-N bonds at the benzyl ring

This systematic variation of substituents can lead to the exploration of a vast chemical space, increasing the probability of identifying molecules with desired biological activities.

Scaffold for the Construction of Other Nitrogen-Containing Heterocyclic Architectures

The piperazin-2-one ring is not merely a passive scaffold but can also participate in reactions to form more complex heterocyclic systems. The inherent reactivity of the lactam functionality and the amino group allows for various ring-forming and ring-transformation reactions.

For instance, reduction of the lactam carbonyl group can furnish the corresponding piperazine (B1678402), a ubiquitous motif in pharmaceuticals. dicp.ac.cn Furthermore, the piperazin-2-one core can be incorporated into larger, more complex structures through multi-step synthetic sequences. The bromobenzyl moiety can be functionalized to introduce reactive groups that can then participate in intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic and tricyclic systems.

The strategic placement of the bromine atom allows for transformations that can be followed by cyclization onto the piperazinone ring or its derivatives. For example, conversion of the bromo group to an aldehyde via a Vilsmeier-Haack type reaction or metal-halogen exchange followed by formylation could set the stage for an intramolecular Pictet-Spengler type reaction, leading to novel tetracyclic frameworks.

Development of Chiral Ligands and Organocatalysts from the Piperazin-2-one Core

The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts. The stereocenter at the C3 position can induce asymmetry in chemical reactions when the molecule is appropriately functionalized to act as a ligand for a metal catalyst or as an organocatalyst itself.

The N4-amino group can be readily derivatized with moieties containing other donor atoms, such as phosphines, pyridines, or oxazolines, to create bidentate or tridentate ligands for asymmetric catalysis. researchgate.net The 3-bromobenzyl group can also be modified to incorporate coordinating groups, leading to the formation of pincer-type ligands or other complex ligand architectures.

In the realm of organocatalysis, the piperazin-2-one scaffold can be elaborated to incorporate catalytically active functionalities. For example, derivatization of the N4-position with a primary or secondary amine could lead to the formation of chiral enamine or iminium ion catalysts for asymmetric transformations. The conformational rigidity of the piperazin-2-one ring can help in creating a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol.

Strategic Integration within Multi-Step Synthetic Schemes

Beyond its use in library synthesis and catalyst development, this compound can be strategically integrated into multi-step total synthesis of complex natural products and medicinally important compounds. The bromobenzyl group is a versatile functional handle that can be carried through several synthetic steps and then transformed at a late stage of the synthesis.

This late-stage functionalization is a powerful strategy in modern organic synthesis, as it allows for the synthesis of a range of analogues from a common advanced intermediate. The bromine atom can be converted to a variety of other functional groups, including hydroxyl, cyano, and trifluoromethyl groups, or used in the aforementioned cross-coupling reactions to introduce complex fragments.

The piperazin-2-one core itself can serve as a constrained dipeptide isostere, making it a valuable building block in the synthesis of peptidomimetics. doi.org By incorporating this compound into a peptide sequence, chemists can introduce conformational constraints and explore structure-activity relationships. The bromobenzyl side chain can be further elaborated to mimic the side chains of natural amino acids or to introduce novel functionalities.

Q & A

Basic: What are the recommended synthetic routes for (S)-3-(3-Bromobenzyl)piperazin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a piperazin-2-one core with 3-bromobenzyl bromide under basic conditions. Key steps include:

  • Nucleophilic substitution : Use anhydrous solvents (e.g., DMF or THF) and bases like K₂CO₃ to facilitate the benzylation of the piperazine nitrogen .
  • Chiral resolution : Employ chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer, as racemization may occur during synthesis .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 50–80°C) and stoichiometry (1.2–1.5 equivalents of 3-bromobenzyl bromide) to maximize yield and enantiomeric excess (ee) .

Advanced: How can computational modeling aid in predicting the enantioselectivity of this compound synthesis?

Density Functional Theory (DFT) calculations can model transition states to predict steric and electronic effects influencing enantioselectivity. For example:

  • Transition-state analysis : Compare energy barriers for (S)- vs. (R)-pathways using software like Gaussian or ORCA .
  • Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to rationalize ee outcomes .
    Experimental validation via circular dichroism (CD) or X-ray crystallography is critical to confirm computational predictions .

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or diastereomers) .
  • HPLC-MS : Quantifies purity (>95%) and verifies molecular weight ([M+H]⁺ expected at ~297 Da) .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, crucial for patent applications .

Advanced: How does the 3-bromobenzyl substituent influence the compound’s pharmacokinetic properties?

The bromine atom enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. However, it may reduce metabolic stability:

  • CYP450 interactions : Bromine can slow oxidative metabolism, but the benzyl group may increase susceptibility to glucuronidation .
  • In vitro assays : Use liver microsomes or hepatocytes to measure intrinsic clearance. Compare with analogs (e.g., chloro or methyl derivatives) to assess substituent effects .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromobenzyl group .
  • Hydrolysis risk : The piperazin-2-one ring is stable in neutral buffers but may hydrolyze under strongly acidic/basic conditions (pH <3 or >10) .
  • Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions or enantiomeric purity. Strategies include:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known antagonists) .
  • Re-evaluate ee : Ensure enantiomeric purity via chiral HPLC or SFC, as even 5% (R)-impurity can skew IC₅₀ values .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Basic: What synthetic intermediates are critical for scaling up production of this compound?

Key intermediates include:

  • Piperazin-2-one core : Synthesized via cyclization of β-amino esters or reductive amination of diketones .
  • 3-Bromobenzyl bromide : Verify purity (>98%) via GC-MS to avoid side reactions .
  • Chiral resolving agents : Use (R)-mandelic acid or immobilized lipases for enantiomer separation .

Advanced: What structural modifications enhance the compound’s selectivity for serotonin receptors vs. dopamine receptors?

  • Substituent effects : Replace bromine with electron-withdrawing groups (e.g., CF₃) to improve 5-HT₂A affinity .
  • Piperazine ring rigidity : Introduce sp³-hybridized carbons or fused rings to restrict conformational flexibility, reducing off-target binding .
  • In silico screening : Use homology models of GPCRs to predict binding modes and guide synthetic efforts .

Basic: How is the compound’s chirality validated, and what are common pitfalls in maintaining enantiopurity?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/IPA mobile phases to determine ee (>99% target) .
  • Racemization risks : Avoid prolonged heating (>80°C) or strongly acidic conditions during synthesis/purification .
  • Cross-validation : Compare optical rotation ([α]D²⁵) with literature values .

Advanced: How can cryo-EM or XFEL techniques elucidate the compound’s interaction with macromolecular targets?

  • Cryo-EM : Resolve binding poses in complex with membrane proteins (e.g., GPCRs) at near-atomic resolution (≤3 Å) .
  • XFEL : Study ultrafast binding kinetics in time-resolved experiments, particularly for transient enzyme-inhibitor complexes .
  • Complementary data : Integrate with NMR or SPR to validate dynamic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.